molecular formula C24H24FN3O2S2 B2759912 N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 687561-66-6

N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2759912
M. Wt: 469.59
InChI Key: WEGAXVMJJCQSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H24FN3O2S2 and its molecular weight is 469.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activities

N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide and its derivatives have been extensively studied for their potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis critical for DNA replication and cell division. The compound exhibits remarkable potency, with one of the classical analogues being the most potent dual inhibitor of human TS and DHFR known to date, highlighting its potential for cancer chemotherapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Quantum Chemical Insight and Molecular Docking

Studies involving quantum chemical insights, natural bond orbital (NBO) analysis, and molecular docking have provided a deeper understanding of the molecule's structure, interactions, and antiviral potency, especially against SARS-CoV-2 protein. This research has demonstrated the molecule's ability to form stable hydrogen-bonded interactions, with significant potential for antiviral applications, particularly in the context of the COVID-19 pandemic (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Crystal Structure Analysis

Crystal structure analysis of derivatives has revealed detailed molecular conformations, including the folded structure about the methylene C atom of the thioacetamide bridge. This structural insight is crucial for understanding the molecular basis of its biological activity and for guiding the design of new derivatives with optimized properties (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Synthetic Methods and Spectral Characterization

Innovative synthetic methods and spectral characterization have been developed for related compounds, enabling the exploration of their pharmacological activities. These studies are foundational for the future investigation of their potential as therapeutic agents (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2S2/c1-2-3-4-16-5-9-18(10-6-16)26-21(29)15-32-24-27-20-13-14-31-22(20)23(30)28(24)19-11-7-17(25)8-12-19/h5-12H,2-4,13-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGAXVMJJCQSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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